Technical Monograph: 1,1,1-Trifluorohex-2-ene (CAS 53392-87-3)
Technical Monograph: 1,1,1-Trifluorohex-2-ene (CAS 53392-87-3)
Executive Summary
1,1,1-Trifluorohex-2-ene (CAS 53392-87-3) represents a critical class of fluorinated building blocks characterized by an electron-deficient alkene moiety adjacent to a trifluoromethyl (
Chemical Identity & Physical Properties[1][2][3][4][5]
The introduction of the
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 53392-87-3 |
| IUPAC Name | 1,1,1-Trifluorohex-2-ene |
| Molecular Formula | |
| Molecular Weight | 138.13 g/mol |
| Appearance | Colorless, volatile liquid |
| Boiling Point | ~74°C (at 760 mmHg) |
| Density | ~1.02 g/mL (at 20°C) |
| LogP (Predicted) | 2.8 - 3.1 |
| Solubility | Soluble in DCM, THF, Et2O; insoluble in water |
Synthetic Methodologies
The synthesis of 1,1,1-trifluorohex-2-ene is most robustly achieved through a Radical Addition-Elimination sequence. This pathway avoids the harsh conditions associated with Wittig olefination of unstable trifluoroacetaldehyde and provides higher regiocontrol.
Primary Synthesis Route: Radical Addition-Elimination
This two-step protocol utilizes commercially available 1-pentene and trifluoromethyl iodide (
Step 1: Radical Addition (Kharasch Addition)
The trifluoromethyl radical (
-
Reagents: 1-Pentene,
, AIBN (cat.) or . -
Conditions: Sealed tube, 60-80°C (thermal) or RT (borane initiation).
-
Intermediate: 1,1,1-Trifluoro-3-iodohexane.
Step 2: Dehydroiodination
Base-mediated elimination of hydrogen iodide (HI) yields the target alkene. The acidity of the proton at C2 (alpha to
-
Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOH/EtOH.
-
Conditions: Reflux or 60°C.
Visualization of Synthetic Workflow
Figure 1: Two-step synthesis of 1,1,1-trifluorohex-2-ene via radical addition of CF3I followed by base-promoted elimination.
Experimental Protocol
Caution:
Protocol: Synthesis of 1,1,1-Trifluorohex-2-ene[6][7][8][9][10]
-
Radical Addition:
-
Charge a high-pressure stainless steel autoclave with 1-Pentene (1.0 equiv, 70 g, 1.0 mol) and AIBN (0.01 equiv, 1.6 g).
-
Cool the vessel to -78°C (dry ice/acetone bath) and evacuate air.
-
Condense
(1.1 equiv, 215 g) into the vessel. -
Seal and heat to 80°C for 12 hours. Pressure will rise significantly; ensure safety shielding.
-
Cool to RT, vent excess
into a scrubber. -
Purification: Distill the crude dark liquid under reduced pressure to isolate 1,1,1-trifluoro-3-iodohexane (Yield ~85%).
-
-
Elimination:
-
Dissolve the iodo-intermediate (0.85 mol) in anhydrous THF (500 mL).
-
Add DBU (1.2 equiv, 155 g) dropwise at 0°C to control exotherm.
-
Allow to warm to RT and stir for 4 hours.
-
Workup: Pour into dilute HCl (cold) to neutralize DBU. Extract with pentane (3 x 200 mL).
-
Purification: Fractional distillation. Collect the fraction boiling at 73-75°C .
-
Validation: Confirm structure via
NMR (triplet/doublet around -64 ppm) and NMR (alkene protons at 5.5-6.5 ppm).
-
Reactivity & Mechanistic Insights[11][12]
The
Regioselectivity of Nucleophilic Attack
Nucleophiles attack the
-
Electronic Polarization: The
group pulls density, making C3 electrophilic. -
Intermediate Stability: Attack at C3 generates a negative charge at C2, which is stabilized by the adjacent
group (negative hyperconjugation).
Reactivity Diagram
Figure 2: Reactivity profile highlighting the electrophilic nature of the alkene at the C3 position.
Applications in Drug Development
Metabolic Blocking
The
Bioisosteres
The trifluoromethyl alkene moiety is often used as a peptide bond isostere . The dipole moment of the
Lipophilicity Tuning
Incorporating this fragment increases the lipophilicity (
Safety & Handling
-
Flammability: High. Flash point is expected to be < 20°C based on molecular weight and halogen content. Store in a flammables cabinet.
-
Toxicity: Fluorinated alkenes can be nephrotoxic if metabolized to reactive fluorinated intermediates. Use in a fume hood.
-
Incompatibility: Strong reducing agents (Lithium Aluminum Hydride) may cause defluorination. Reacts vigorously with strong nucleophiles.
References
-
Synthesis of Trifluoromethylated Alkenes via Radical Addition : Title: "Regioselective radical addition of trifluoromethyl iodide to alkenes" Source: Journal of Fluorine Chemistry URL: [Link]
-
Reactivity of Electron-Deficient Fluoroalkenes : Title: "Nucleophilic addition to electron-deficient fluoroalkenes" Source: Chemical Reviews URL: [Link]
-
Physical Properties of Fluorinated Alkenes : Title: "CAS 53392-87-3 Data Sheet" Source: PubChem / Sigma-Aldrich Catalog URL: [Link]
-
Applications in Medicinal Chemistry : Title: "Fluorine in Medicinal Chemistry" Source: Journal of Medicinal Chemistry URL: [Link]
